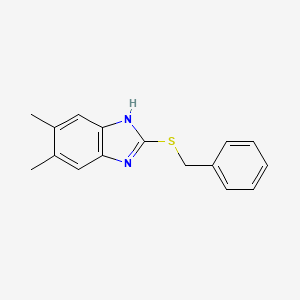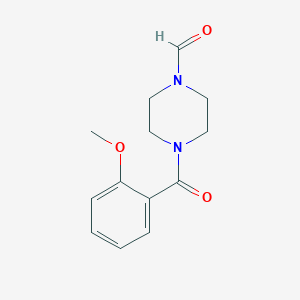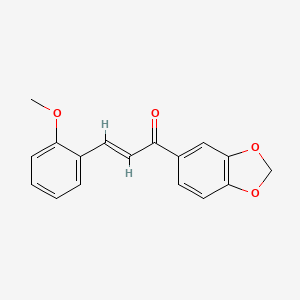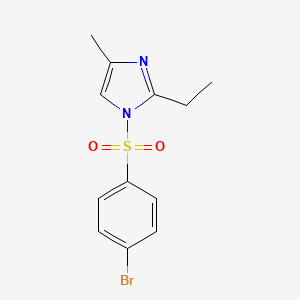![molecular formula C14H17F3N4O5S B5810868 (1Z)-2-METHOXY-1-(2-OXO-2-{3-[3-(TRIFLUOROMETHYL)BENZENESULFONYL]-1,3-DIAZINAN-1-YL}ETHYL)DIAZEN-1-IUM-1-OLATE](/img/structure/B5810868.png)
(1Z)-2-METHOXY-1-(2-OXO-2-{3-[3-(TRIFLUOROMETHYL)BENZENESULFONYL]-1,3-DIAZINAN-1-YL}ETHYL)DIAZEN-1-IUM-1-OLATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1Z)-2-METHOXY-1-(2-OXO-2-{3-[3-(TRIFLUOROMETHYL)BENZENESULFONYL]-1,3-DIAZINAN-1-YL}ETHYL)DIAZEN-1-IUM-1-OLATE is a complex organic compound featuring a trifluoromethyl group, a diazeniumdiolate moiety, and a benzenesulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common approach is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific reagents and conditions to ensure the successful incorporation of the trifluoromethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, such as continuous flow chemistry, to optimize yield and efficiency. The use of automated systems and advanced purification techniques can further enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(1Z)-2-METHOXY-1-(2-OXO-2-{3-[3-(TRIFLUOROMETHYL)BENZENESULFONYL]-1,3-DIAZINAN-1-YL}ETHYL)DIAZEN-1-IUM-1-OLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Applications De Recherche Scientifique
(1Z)-2-METHOXY-1-(2-OXO-2-{3-[3-(TRIFLUOROMETHYL)BENZENESULFONYL]-1,3-DIAZINAN-1-YL}ETHYL)DIAZEN-1-IUM-1-OLATE has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of (1Z)-2-METHOXY-1-(2-OXO-2-{3-[3-(TRIFLUOROMETHYL)BENZENESULFONYL]-1,3-DIAZINAN-1-YL}ETHYL)DIAZEN-1-IUM-1-OLATE involves the release of nitric oxide (NO) under specific conditions. This release can activate various molecular targets and pathways, leading to biological effects such as antiproliferative activity and inhibition of cell migration . The compound’s trifluoromethyl group also contributes to its unique chemical reactivity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
O2-(6-Oxocyclohex-1-en-1-yl)methyl diazen-1-ium-1,2-diolates: These compounds are also nitric oxide donors with similar biological activities.
Trifluoromethyl-substituted 1,2,6-thiadiazine 1-oxides: These compounds share the trifluoromethyl group and exhibit unique chemical properties.
Uniqueness
(1Z)-2-METHOXY-1-(2-OXO-2-{3-[3-(TRIFLUOROMETHYL)BENZENESULFONYL]-1,3-DIAZINAN-1-YL}ETHYL)DIAZEN-1-IUM-1-OLATE is unique due to its combination of a trifluoromethyl group, a diazeniumdiolate moiety, and a benzenesulfonyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propriétés
IUPAC Name |
(Z)-methoxyimino-oxido-[2-oxo-2-[3-[3-(trifluoromethyl)phenyl]sulfonyl-1,3-diazinan-1-yl]ethyl]azanium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N4O5S/c1-26-18-21(23)9-13(22)19-6-3-7-20(10-19)27(24,25)12-5-2-4-11(8-12)14(15,16)17/h2,4-5,8H,3,6-7,9-10H2,1H3/b21-18- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZURMZXIUWNTO-UZYVYHOESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=[N+](CC(=O)N1CCCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=[N+](/CC(=O)N1CCCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)\[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B5810785.png)
![1-[(2,3-dimethoxyphenyl)methyl]-4-(2-methylphenyl)piperazine](/img/structure/B5810793.png)
![3-(4-chlorophenyl)-1-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5810801.png)
![N-cyclohexyl-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5810807.png)
![3-fluoro-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5810812.png)

![N-{4-[(3-methoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B5810843.png)

![2-methyl-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5810857.png)
![N'-(2,3-dimethoxybenzylidene)-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide](/img/structure/B5810860.png)

![4-ethyl-5-methyl-2-[(3-nitrobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5810891.png)

![2-[4-[(5-Chloro-2-nitrophenyl)methyl]piperazin-1-yl]ethanol](/img/structure/B5810906.png)
